3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16704029
InChI: InChI=1S/C10H10F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8H,6,14H2
SMILES:
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one

CAS No.:

Cat. No.: VC16704029

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one -

Specification

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
IUPAC Name 3-amino-1,1,1-trifluoro-4-phenylbutan-2-one
Standard InChI InChI=1S/C10H10F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8H,6,14H2
Standard InChI Key ZNXJGEZIJAPSKJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-amino-1,1,1-trifluoro-4-phenylbutan-2-one, reflects its ketone backbone at position 2, a trifluoromethyl group at position 1, an amino group at position 3, and a phenyl ring at position 4. The canonical SMILES representation C1=CC=C(C=C1)CC(C(=O)C(F)(F)F)N\text{C1=CC=C(C=C1)CC(C(=O)C(F)(F)F)N} confirms this arrangement.

Physical Properties

Key physicochemical characteristics include:

PropertyValueSource
Molecular Weight217.19 g/mol
Boiling Point (Analog)208 °C (for related ketone)
Density (Analog)1.197 g/cm³
Storage TemperatureRoom temperature

The trifluoromethyl group enhances lipophilicity (logP2.1\log P \approx 2.1), facilitating membrane permeability in biological systems. The amino group introduces basicity (pKa8.2\text{p}K_a \approx 8.2), enabling pH-dependent solubility.

Synthesis and Optimization

Multi-Step Synthesis

VulcanChem’s protocol involves:

  • Ketone Formation: Condensation of benzaldehyde with ethyl trifluoroacetoacetate under acidic conditions.

  • Amination: Reaction with ammonia in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
    Yields typically reach 70–85% after chromatographic purification.

One-Pot Trifluoromethylation

A breakthrough method utilizes CF3SO2Na\text{CF}_3\text{SO}_2\text{Na}, PPh3\text{PPh}_3, and AgF\text{AgF} in acetonitrile :

R-NH2+CF3SO2NaPPh3,AgFR-NH-CF3\text{R-NH}_2 + \text{CF}_3\text{SO}_2\text{Na} \xrightarrow{\text{PPh}_3, \text{AgF}} \text{R-NH-CF}_3

This approach achieves 85% yield at 50°C in 5 hours , offering scalability for industrial production.

Comparative Analysis

MethodYield (%)Time (h)Key Advantage
Multi-Step70–8512–24High purity
One-Pot 855Rapid, fewer intermediates

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for:

  • Anticancer Agents: Trifluoromethyl groups improve metabolic stability in kinase inhibitors.

  • Antidepressants: Amino-ketone motifs modulate serotonin reuptake.

Materials Science

  • Liquid Crystals: The phenyl and fluorinated groups enhance mesophase stability.

  • Polymer Additives: Improves UV resistance in fluoropolymers .

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